molecular formula C6H11NO2S2 B1654410 s-Allylmercaptocysteine CAS No. 2281-22-3

s-Allylmercaptocysteine

Cat. No.: B1654410
CAS No.: 2281-22-3
M. Wt: 193.3 g/mol
InChI Key: WYQZZUUUOXNSCS-YFKPBYRVSA-N
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Description

S-Allylmercaptocysteine (SAMC) is a water-soluble organosulfur compound derived from aged garlic extract (AGE), formed via enzymatic and non-enzymatic transformations during garlic aging . Its chemical structure (CH₂=CH-CH₂-S-S-CH₂-CH-NH₂-COOH) includes a disulfide bond and a cysteine moiety, contributing to its antioxidant, anti-inflammatory, and antiproliferative properties . SAMC scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), enhances antioxidant enzyme activity (e.g., glutathione peroxidase, catalase), and mitigates oxidative stress in renal, hepatic, and cardiovascular systems . Notably, SAMC exhibits chemopreventive effects in colon, lung, and other cancers by inducing apoptosis, cell cycle arrest, and immune modulation .

Scientific Research Applications

Hepatoprotection

Mechanisms and Efficacy:
SAMC has demonstrated significant hepatoprotective effects against various liver diseases, including acute liver injury, non-alcoholic fatty liver disease (NAFLD), and liver cancer. Research indicates that SAMC can mitigate oxidative stress and inflammation in liver tissues.

  • Case Study: Alcoholic Liver Disease
    A study highlighted SAMC's ability to protect against ethanol-induced liver injury. The compound restored insulin signaling pathways in hepatocytes, suggesting a mechanism involving the binding to insulin receptors and subsequent activation of downstream signaling pathways such as IRS-1/AKT/GSK3 .
  • Data Table: Hepatoprotective Effects of SAMC
    ConditionMechanism of ActionReference
    Acute Liver InjuryReduces oxidative stress and inflammation
    Non-Alcoholic Fatty Liver DiseaseRestores insulin signaling
    Carbon Tetrachloride-Induced DamageMitigates cellular damage and inflammation

Cancer Prevention

Anti-Cancer Properties:
SAMC exhibits potential anti-cancer properties across various malignancies, including gastric, colon, prostate, ovarian, and thyroid cancers. Its mechanisms include modulation of oncogenic pathways and inhibition of cancer cell proliferation.

  • Case Study: Prostate Cancer
    Research has shown that SAMC can alter the expression of androgen-responsive biomarkers, indicating its role in prostate carcinogenesis prevention . It operates through pathways that inhibit fatty acid metabolism and enhance cytotoxicity against cancer cells.
  • Data Table: Anti-Cancer Effects of SAMC
    Cancer TypeMechanism of ActionReference
    Gastric CancerInhibits cell proliferation
    Prostate CancerModulates androgen-responsive biomarkers
    Thyroid CancerInduces apoptosis in cancer cells

Immunomodulation

Immune System Enhancement:
SAMC has been studied for its immunomodulatory effects, particularly in enhancing the immune response while mitigating excessive inflammation.

  • Case Study: Acute Respiratory Distress Syndrome (ARDS)
    A patent describes a method utilizing SAMC to enhance immune responses against infections while reducing toxicity associated with immune reactions . This dual action makes SAMC a candidate for preventing and treating infectious diseases.
  • Data Table: Immunomodulatory Effects of SAMC
    ConditionMechanism of ActionReference
    Infectious DiseasesEnhances immune response while reducing toxicity
    OsteoarthritisInhibits inflammatory mediators in chondrocytes

Mechanism of Action

S-Allylmercaptocysteine exerts its effects through various molecular targets and pathways. It induces apoptosis in cancer cells by activating the TGF-β signaling pathway and reducing NF-κB activity . Additionally, it upregulates Nrf2, leading to enhanced antioxidant responses. The compound also interacts with calpain, a calcium-dependent cysteine protease, to exert neuroprotective effects.

Comparison with Similar Compounds

S-Allylcysteine (SAC)

Property SAMC SAC
Solubility Water-soluble Water-soluble
Antioxidant Activity Scavenges HO·, ¹O₂; restores GPx, GR, CAT Modulates glutathione levels; less potent in ROS scavenging
Anticancer Effects Induces G2/M arrest, apoptosis via ROS/JNK/p38; synergizes with sulindac sulfide Limited antiproliferative activity; no significant apoptosis induction
Bioavailability Stable in AGE; peaks at 4 months Rapid absorption; detectable in plasma
Key Applications Renal protection, colon cancer prevention Cardiovascular protection, detoxification

Mechanistic Differences : SAMC’s disulfide bond enhances thiol-mediated redox regulation, while SAC’s cysteine-derived structure supports glutathione synthesis .

Allicin

Property SAMC Allicin
Solubility Water-soluble Lipid-soluble
Stability Stable in AGE Unstable; converts to SAC/SAMC
Antioxidant Activity Direct ROS scavenging; enzyme upregulation Transient ROS inhibition; oxidant at high doses
Anticancer Effects Sustained apoptosis via caspase-3/JNK Short-lived cytotoxicity; degrades to sulfides
Antimicrobial Action Moderate anti-infective properties Potent but transient antimicrobial activity

Structural Impact : Allicin’s thiosulfinate group confers rapid reactivity, whereas SAMC’s stability enables prolonged bioactivity .

Diallyl Disulfide (DADS) and Allylmercaptan (AM)

Property SAMC DADS/AM
Solubility Water-soluble Lipid-soluble (DADS); water-soluble (AM)
HDAC Inhibition Moderate activity AM > DADS > SAMC in cell-free assays
Metabolism Directly active in AGE DADS metabolizes to AM within 30 mins
Anticancer Effects Targets PD-L1, immune modulation Induces phase II detox enzymes

Functional Contrast : AM’s sulfhydryl group enhances HDAC inhibition, while SAMC’s disulfide bond supports immune-mediated antitumor effects .

Diallyl Trisulfide (DATS) and Ajoene

Property SAMC DATS/Ajoene
Solubility Water-soluble Lipid-soluble
Antiplatelet Action Limited evidence Ajoene: potent antithrombotic
Antioxidant Activity Reduces protein carbonyls, 3-NT DATS: indirect via glutathione
Bioactivity Renal/cancer focus Cardiovascular/antimicrobial focus

Key Insight : Lipid-soluble sulfides (e.g., DATS) excel in membrane permeability, while SAMC’s solubility favors systemic antioxidant effects .

Research Findings and Clinical Implications

  • Renal Protection : SAMC (20 mg/kg) reduced gentamicin-induced oxidative stress by 47% (CAT activity) and 44% (GPx activity), outperforming SAC in renal enzyme restoration .
  • Colon Cancer : SAMC (50 μM) induced 60% apoptosis in HT-29 cells via caspase-3 activation, contrasting SAC’s minimal effect .
  • Immune Modulation : SAMC suppressed PD-L1 expression by 40% in murine models, enhancing T-cell-mediated tumor clearance .
  • Bioavailability : SAMC content in AGE peaks at 4 months (2.1 mg/g), ensuring sustained release compared to transient allicin .

Biological Activity

S-Allylmercaptocysteine (SAMC) is a sulfur-containing compound derived from garlic, known for its various biological activities, particularly in cancer prevention and treatment. This article explores the biological activity of SAMC, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Antiproliferative Effects

SAMC has been extensively studied for its ability to inhibit cell proliferation in various cancer cell lines. Notably, research has demonstrated that SAMC exhibits significant antiproliferative activity against erythroleukemia cells. In a study involving two erythroleukemia cell lines, HEL and OCIM-1, SAMC induced a dose-dependent inhibition of cell growth with 50% lethal doses of 0.046 mM and 0.093 mM, respectively .

Table 1: Antiproliferative Activity of SAMC

Cell Line50% Lethal Dose (mM)Mechanism of Action
HEL0.093Induction of apoptosis
OCIM-10.046Induction of apoptosis

The mechanisms underlying the biological activity of SAMC are multifaceted. Key findings include:

  • Induction of Apoptosis : SAMC triggers apoptosis in cancer cells through several pathways. For instance, in human colorectal carcinoma cells (SW620), SAMC was shown to activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38) signaling pathways, leading to increased expression of pro-apoptotic factors such as p53 and Bax .
  • Inhibition of Metastasis : In vivo studies have indicated that SAMC significantly reduces tumor growth and metastasis in models of androgen-independent prostate cancer. It achieved up to a 71% reduction in primary tumor growth and an 85.5% decrease in lung and adrenal metastases without notable toxicity .

Table 2: Effects of SAMC on Tumor Growth and Metastasis

Treatment Dose (mg/kg/d)Tumor Growth Reduction (%)Metastasis Reduction (%)
Control00
Low Dose (150)Not significantNot significant
High Dose (300)7185.5

Clinical Implications

The promising results from preclinical studies suggest that SAMC may serve as a novel therapeutic agent for various cancers. Its ability to modulate key signaling pathways involved in cell proliferation and apoptosis positions it as a potential candidate for clinical trials aimed at treating cancers such as prostate and colorectal carcinoma.

Case Studies

  • Prostate Cancer : A study demonstrated that SAMC treatment resulted in significant suppression of tumor growth and metastasis in SCID mouse models of androgen-independent prostate cancer. High doses were well-tolerated with no observable toxicity, indicating its potential for safe clinical application .
  • Colorectal Carcinoma : Another investigation revealed that SAMC reduced cell viability in SW620 cells through apoptosis induction via JNK and p38 pathways. The effective concentration for inducing apoptosis was determined to be 400 μM .

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie SAMC's anticancer activity?

SAMC induces apoptosis in cancer cells through multiple pathways:

  • TGF-β signaling : SAMC activates TGF-β-dependent apoptosis in ovarian cancer cells, particularly in cells with low survivin expression .
  • ROS-mediated pathways : SAMC triggers G2/M phase arrest and apoptosis in colon cancer cells by increasing intracellular ROS, which activates p38 and JNK signaling .
  • NF-κB and Nrf2 modulation : SAMC suppresses NF-κB (pro-inflammatory) and upregulates Nrf2 (antioxidant), reducing oxidative stress and inflammation . Methodological Insight: Use Western blotting to analyze TGF-β/Smad3 activation, flow cytometry for ROS quantification, and luciferase assays to measure NF-κB/Nrf2 transcriptional activity.

Q. How does SAMC mitigate oxidative stress in experimental models?

SAMC scavenges reactive oxygen species (ROS) and preserves antioxidant enzyme activity:

  • Hydroxyl radical (•OH) and singlet oxygen (¹O₂) scavenging : Demonstrated in vitro using deoxyribose degradation and histidine photo-oxidation assays .
  • Enzyme preservation : In gentamicin-induced nephrotoxicity, SAMC prevents declines in Mn-SOD, GPx, and GR activity but reduces catalase (CAT) activity, likely due to direct H₂O₂ scavenging . Methodological Insight: Quantify ROS using fluorescent probes (e.g., DCFH-DA) and measure enzyme activities via spectrophotometric assays (e.g., NBT for SOD, NADPH oxidation for GR) .

Advanced Research Questions

Q. How do experimental designs address conflicting data on SAMC's modulation of antioxidant enzymes?

Discrepancies in SAMC's effects on CAT activity (e.g., reduced in gentamicin models vs. no change in cisplatin models ) highlight context-dependent mechanisms:

  • Dose and model specificity : SAMC’s H₂O₂-scavenging capacity may bypass CAT in high oxidative stress conditions (e.g., gentamicin), whereas in cisplatin models, Nrf2-mediated upregulation of endogenous antioxidants compensates .
  • Temporal factors : CAT activity may rebound post-SAMC treatment due to adaptive Nrf2 signaling. Methodological Insight: Conduct time-course studies with SAMC and compare oxidative stress markers (e.g., 4-HNE, 3-NT) across models using immunohistochemistry .

Q. What in vivo models best elucidate SAMC's nephroprotective effects?

  • Gentamicin-induced nephrotoxicity : SAMC reduces tubular damage by 38% and normalizes Mn-SOD/GPx activity, validated via urinary biomarkers (e.g., NAG, BUN) and histopathology .
  • Cisplatin-induced nephrotoxicity : SAMC attenuates apoptosis by suppressing caspase-3 and Bax/Bcl-2 imbalance, confirmed via TUNEL staining and renal function tests (e.g., serum creatinine) . Methodological Insight: Use strain-specific rats (e.g., Sprague-Dawley) and standardize SAMC dosing (e.g., 50–100 mg/kg/day) to ensure reproducibility.

Q. How does survivin overexpression influence SAMC's efficacy in ovarian cancer?

Survivin, an anti-apoptotic protein, diminishes SAMC’s pro-apoptotic effects in ovarian cancer cells. Studies show:

  • Survivin-overexpressing cells resist SAMC-induced apoptosis, necessitating combination therapies (e.g., SAMC + survivin inhibitors) .
  • Mechanistic studies link survivin to SAMC’s failure to activate caspase-9 in resistant cells. Methodological Insight: Employ siRNA knockdown of survivin and assess apoptosis via Annexin V/PI staining .

Q. Methodological Considerations

Q. What assays are critical for evaluating SAMC's anti-inflammatory activity?

  • NF-κB inhibition : Use electrophoretic mobility shift assays (EMSA) or p65 nuclear translocation imaging in macrophages stimulated with LPS .
  • Cytokine profiling : Quantify TNF-α, IL-6, and IL-1β via ELISA in serum or tissue homogenates .
  • Nrf2 activation : Measure NQO1 and HO-1 expression via qPCR or Western blotting in SAMC-treated cells .

Q. How can researchers reconcile SAMC's dual pro-oxidant (anticancer) and antioxidant (nephroprotective) roles?

  • Context-dependent ROS modulation : Low SAMC doses act as antioxidants in normal cells by scavenging ROS, while higher doses induce ROS overload in cancer cells, triggering apoptosis .
  • Cell-type specificity : Cancer cells (with impaired redox homeostasis) are more vulnerable to SAMC-induced ROS than normal cells. Methodological Insight: Compare ROS thresholds in cancer vs. normal cells using redox-sensitive dyes (e.g., DHE for superoxide) .

Q. Data Contradiction Analysis

Q. Why do some studies report SAMC-induced apoptosis via TGF-β, while others emphasize ROS?

  • Cancer type variability : TGF-β signaling dominates in ovarian and gastric cancers, whereas ROS-driven apoptosis is prominent in colon and prostate cancers .
  • Experimental conditions : Hypoxic vs. normoxic environments alter SAMC’s mechanistic emphasis. Methodological Insight: Use gene-editing tools (e.g., CRISPR for TGF-β receptors) to isolate pathway contributions .

Q. Tables for Key Findings

Model SAMC Effect Key Mechanism Reference
Ovarian CancerApoptosis inductionTGF-β/Smad3 activation, survivin downregulation
Colon CancerG2/M arrest, apoptosisROS/p38/JNK activation
Gentamicin NephrotoxicityTubular damage reductionMn-SOD/GPx preservation, •OH scavenging
Cisplatin NephrotoxicityApoptosis suppressionCaspase-3 inhibition, Nrf2 upregulation

Properties

IUPAC Name

(2R)-2-amino-3-(prop-2-enyldisulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S2/c1-2-3-10-11-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQZZUUUOXNSCS-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSSC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311848
Record name S-Allylmercapto-L-cysteine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2281-22-3
Record name S-Allylmercapto-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2281-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Allylmercapto-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-amino-3-(prop-2-en-1-yldisulfanyl)propanoic acid
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